molecular formula C23H24ClN5O2 B2909766 3-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251689-94-7

3-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2909766
CAS No.: 1251689-94-7
M. Wt: 437.93
InChI Key: JHKSIZAVDRTQGX-UHFFFAOYSA-N
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Description

3-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound known for its diverse applications in scientific research It features a unique combination of functional groups, including a triazole ring and a piperidine ring, linked through an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves several key steps:

  • Formation of 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole: : This can be achieved via a cycloaddition reaction between an alkyne and an azide, often under Cu(I) catalysis.

  • Preparation of N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-amine): : This step involves the acylation of piperidin-4-amine with the previously synthesized triazole derivative.

  • Synthesis of 3-chlorobenzoyl chloride: : This intermediate is prepared by the chlorination of benzoyl chloride.

  • Final coupling reaction: : The 3-chlorobenzoyl chloride reacts with N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-amine) in the presence of a base (such as triethylamine) to form the final compound.

Industrial Production Methods

Large-scale production may employ optimized reaction conditions to ensure high yield and purity. This often involves:

  • Use of continuous flow reactors to control reaction conditions precisely.

  • Advanced purification techniques like recrystallization or chromatography to isolate the target compound.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide undergoes several types of chemical reactions:

  • Oxidation: : The triazole ring can be oxidized under strong oxidizing conditions.

  • Reduction: : Amide and triazole groups can be reduced under appropriate conditions.

  • Substitution: : The chlorine atom on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

  • Substitution: : Nucleophiles like amines or alcohols under basic conditions.

Major Products

  • Oxidation can lead to triazole oxide derivatives.

  • Reduction yields the corresponding amine or alcohol derivatives.

  • Substitution results in various substituted benzamides.

Scientific Research Applications

3-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide finds applications in:

  • Chemistry: : As a precursor in organic synthesis, enabling the construction of complex molecules.

  • Biology: : Studied for its potential as a biochemical probe or drug lead.

  • Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

  • Industry: : Used in the development of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through various mechanisms:

  • Molecular Targets: : Interacts with specific enzymes or receptors, influencing biochemical pathways.

  • Pathways Involved: : Modulates signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Compared to other benzamide derivatives, 3-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide stands out due to its unique structure, which combines multiple pharmacophores. Similar compounds include:

  • 3-chloro-N-(1-(1-(phenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

  • 3-chloro-N-(1-(1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

These derivatives exhibit different biological activities and chemical properties, highlighting the importance of structural variations in drug design and material science.

Properties

IUPAC Name

3-chloro-N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2/c1-15-6-7-20(12-16(15)2)29-14-21(26-27-29)23(31)28-10-8-19(9-11-28)25-22(30)17-4-3-5-18(24)13-17/h3-7,12-14,19H,8-11H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKSIZAVDRTQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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